N-([2,4'-bipyridin]-4-ylmethyl)pivalamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)pivalamide is a compound that belongs to the class of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The specific structure of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide includes a pivalamide group attached to the bipyridine moiety, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide typically involves the coupling of a bipyridine derivative with a pivaloyl chloride. One common method is the reaction of 4-bromo-2,6-dimethylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction can produce bipyridine amines .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its ability to coordinate with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, where it may act as a metal chelator to inhibit cancer cell growth.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)pivalamide involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound may interact with metal-dependent enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridyl)pivalamide
- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide
- Pivalamide (2,2-dimethylpropanamide)
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)pivalamide is unique due to its bipyridine moiety, which provides enhanced coordination capabilities compared to other pivalamide derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and material science.
Properties
IUPAC Name |
2,2-dimethyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)15(20)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHBLBLFMCAAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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